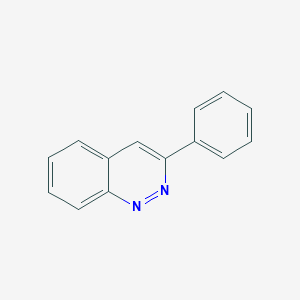

3-Phenylcinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUMVVYEUXGKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073391 | |

| Record name | Cinnoline, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10604-22-5 | |

| Record name | 3-Phenylcinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10604-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnoline, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnoline, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Amide Synthesis:the Resulting Acid Chloride is then Reacted with a Primary or Secondary Amine for Amides , a Diamine Containing an Alkyl Chain for Aminoalkyl Amides , or Hydrazine H₂n Nh₂ or Its Derivatives for Hydrazides . the Nucleophilic Nitrogen Atom of the Amine Attacks the Electrophilic Carbonyl Carbon of the Acid Chloride, Displacing the Chloride Ion and Forming the Corresponding Amide, Aminoalkyl Amide, or Hydrazide Derivative.

Exploration of Piperazine (B1678402) Amides and Their Analogs

The synthesis of this compound piperazine amides is a specific application of the amide formation strategies discussed previously and has been explored for developing compounds with potential antiulcer and antibacterial activities. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, both of which can be functionalized, offering opportunities for further structural diversification. nih.gov

The synthetic pathway involves the coupling of this compound-4-carboxylic acid with a piperazine derivative. The reaction is typically carried out by first activating the carboxylic acid group of the this compound core. Standard peptide coupling reagents are well-suited for this transformation. For instance, a mixture of the carboxylic acid, the desired piperazine analog, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent like dichloromethane (B109758) (DCM) will yield the target piperazine amide.

By using various substituted piperazines (e.g., N-aryl, N-benzyl, or N-alkyl piperazines), a wide array of analogs can be generated. This allows for a systematic investigation of how different substituents on the piperazine ring influence the compound's physicochemical properties and biological activity.

Introduction of Halogen and Methyl Substituents in this compound Derivatives

The introduction of halogen atoms (F, Cl, Br, I) and methyl groups (–CH₃) are common and powerful strategies in medicinal chemistry to fine-tune the properties of a lead compound. These seemingly simple modifications can have profound effects on a molecule's steric profile, electronic distribution, lipophilicity, and metabolic stability.

In the context of this compound derivatives, these substituents can be introduced at various positions on either the phenyl ring or the fused benzene (B151609) ring of the cinnoline (B1195905) core.

Halogens: The incorporation of halogens can alter the compound's lipophilicity (with fluorine often increasing it and other halogens doing so to a greater extent) and its electronic nature through inductive effects. A halogen atom can also serve as a metabolic blocker, preventing enzymatic degradation at that position and thereby increasing the compound's half-life. Furthermore, halogens can participate in specific halogen bonding interactions with biological targets, potentially enhancing binding affinity. For example, chloro-substituted cinnoline derivatives have been investigated for their biological activities.

Methyl Groups: A methyl group can impact the molecule's conformation and solubility. It can also serve as a metabolic handle or, conversely, block metabolism at an adjacent site through steric hindrance. The addition of a methyl group can also probe for specific hydrophobic pockets within a biological target's binding site.

The synthesis of these derivatives would involve starting with appropriately substituted precursors or employing regioselective aromatic substitution reactions on the parent this compound scaffold.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry tactics used to discover novel chemotypes with similar biological activity but potentially improved properties, such as enhanced efficacy, better pharmacokinetics, or a more favorable intellectual property position.

Bioisosteric Replacement: This strategy involves the substitution of one atom or group of atoms for another with similar physical or chemical properties. epa.gov The goal is to create a new molecule with biological properties similar to the parent compound. fishersci.no For the this compound scaffold, a classic bioisosteric replacement would be to substitute the phenyl ring at the 3-position with other aromatic or heteroaromatic rings, such as a pyridyl, thiophene, or furan (B31954) ring. fishersci.nouni.lu These replacements can alter properties like solubility, polarity, and the ability to form hydrogen bonds, which can influence target binding and metabolic stability. uni.lu

Scaffold Hopping: This is a more drastic approach where the core structure (the scaffold) of the molecule is replaced with a chemically different one, while maintaining the original three-dimensional arrangement of key functional groups required for biological activity. advancedchemtech.comnih.gov In the case of this compound, one might replace the entire cinnoline bicyclic system with another bicyclic heterocycle, such as a quinoline (B57606), quinazoline, or benzimidazole (B57391) core. This strategy can lead to completely new series of compounds that may possess superior drug-like properties or overcome liabilities associated with the original scaffold, such as toxicity or metabolic instability. fishersci.ca

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. fishersci.ca MCRs are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate large libraries of structurally diverse and complex molecules from simple precursors. fishersci.cafishersci.co.uk

While specific MCRs for the one-pot synthesis of the this compound core itself are not widely reported, the principles of MCRs can be applied to rapidly diversify the scaffold. A pre-functionalized this compound derivative could serve as one of the components in a well-known MCR.

For example, a this compound derivative bearing an aldehyde or an amine functional group could be used as a building block in reactions like the Ugi or Biginelli reactions.

Ugi Reaction: A this compound-based aldehyde could react with an amine, an isocyanide, and a carboxylic acid to quickly generate complex peptide-like structures appended to the cinnoline core.

Biginelli Reaction: A this compound aldehyde could be condensed with a β-ketoester and urea (B33335) or thiourea (B124793) to create a library of dihydropyrimidinone-fused cinnoline analogs.

Employing MCRs in this fashion would allow for the exploration of a vast chemical space around the this compound scaffold, significantly accelerating the discovery of new derivatives with potentially valuable biological activities.

Chemical Reactivity and Transformation Studies of the Phenylcinnoline Core

Reduction Reactions and Ring Transformations

The reduction of the 3-phenylcinnoline nucleus can lead to a variety of products, including ring-transformed indoles, depending on the reaction conditions and the nature of the reducing agent.

Conversion of this compound to Corresponding Indoles

The transformation of this compound into 3-phenylindole is a notable reaction that highlights the inherent instability of the reduced cinnoline (B1195905) ring under certain conditions. Refluxing this compound with amalgamated zinc in aqueous acetic acid for an extended period results in the formation of 3-phenylindole. thieme-connect.de This reaction proceeds through an initial reduction to 1,4-dihydro-3-phenylcinnoline, which then undergoes a rearrangement to yield the more stable indole (B1671886) structure. thieme-connect.de

Similarly, the reduction of quaternized this compound derivatives can also lead to indole formation. For instance, the reduction of 1,3-dimethylcinnolinium iodide using the Clemmensen method (amalgamated zinc and hydrochloric acid) produces 1,2-dimethylindole (B146781) and 1,2-dimethylindoline. rsc.org This suggests that the N-alkylation of the cinnoline ring can influence the outcome of the reduction, facilitating the ring contraction to the indole system.

Table 1: Reduction of this compound and its Derivatives to Indoles

| Starting Material | Reducing Agent/Conditions | Product(s) | Citation |

| This compound | Amalgamated zinc, aqueous acetic acid, reflux | 3-Phenylindole | thieme-connect.de |

| 1,3-Dimethylcinnolinium iodide | Amalgamated zinc, hydrochloric acid (Clemmensen reduction) | 1,2-Dimethylindole, 1,2-Dimethylindoline | rsc.org |

Oxidation Processes

The nitrogen atoms in the cinnoline ring are susceptible to oxidation, leading to the formation of N-oxides. The position of oxidation is influenced by the electronic environment of the nitrogen atoms.

Formation of Cinnoline N-Oxides

The oxidation of cinnolines, including this compound, with peracids or hydrogen peroxide typically yields a mixture of the corresponding 1-oxides and 2-oxides. thieme-connect.de The quaternization of this compound with methyl iodide primarily gives 1-methyl-3-phenylcinnolinium iodide, with a smaller amount of the 2-methyl isomer, indicating that the N-1 position is more nucleophilic. rsc.org This preference for N-1 attack by electrophiles suggests that oxidation would also likely favor the N-1 position.

The synthesis of N-oxides is a significant transformation as it can activate the heterocyclic ring towards further reactions, such as nucleophilic substitution and cycloaddition reactions. rsc.orgresearchgate.net For instance, quinoline (B57606) N-oxides have been utilized as starting materials for C-H bond activation and subsequent functionalization. rsc.org While specific studies on the reactivity of this compound N-oxides are limited in the provided search results, the general principles of N-oxide chemistry suggest their potential as versatile intermediates.

Derivatization Strategies and Analog Design in Phenylcinnoline Chemistry

Design Principles for Novel 3-Phenylcinnoline Analogs

The core principle guiding the design of novel this compound analogs lies in the strategic modification of its structure to modulate biological activity. Research has shown that the cinnoline (B1195905) ring system is a versatile scaffold, and substitutions, particularly at the 4-position, can lead to a wide spectrum of pharmacological effects. For instance, derivatization of the 4-position of the this compound core has yielded compounds with anti-inflammatory, antiulcer, hypotensive, antibacterial, and fungicidal properties.

The design process often begins with the synthesis of this compound-4-carboxylic acid, which acts as a key intermediate. The carboxyl group at the C-4 position is an ideal handle for introducing a variety of functional groups through well-established chemical transformations. The choice of substituent is dictated by the desired therapeutic outcome, with different functional groups leading to distinct biological activities. For example, the conversion of the carboxylic acid into amides, aminoalkyl amides, and hydrazides has been a successful strategy for generating compounds with anti-inflammatory properties, while piperazine (B1678402) amides have shown promise as antiulcer agents.

Synthesis of Amide, Aminoalkyl Amide, and Hydrazide Derivatives

The synthesis of amide, aminoalkyl amide, and hydrazide derivatives of this compound typically starts from this compound-4-carboxylic acid. This precursor provides a carboxylic acid functional group that can be readily activated for coupling with various amines.

A general and efficient method for forming the amide bond involves activating the carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester.

Pharmacological Investigations and Mechanistic Insights

Anti-inflammatory Activity Studies

Derivatives of 3-phenylcinnoline have shown promise as anti-inflammatory agents. The structural modifications of the main scaffold have led to compounds with the ability to modulate key inflammatory pathways.

The anti-inflammatory properties of this compound derivatives are attributed to their interaction with crucial mediators of the inflammatory cascade. Studies have shown that amides, aminoalkyl amides, and hydrazides of this compound-4-carboxylic acid possess anti-inflammatory capabilities. fishersci.cauni.lu The mechanism of such compounds often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), as well as cytokines like tumor necrosis factor-alpha (TNF-α). fishersci.ca

TNF-α is a significant pro-inflammatory cytokine that can stimulate the expression of both COX-2 and MMP-9, contributing to the inflammatory response and tissue degradation. The ability of certain compounds to interfere with this signaling pathway is a key aspect of their anti-inflammatory potential.

Anticancer and Antitumor Research

The cinnoline (B1195905) nucleus is a structural motif found in various compounds investigated for their potential in oncology. fishersci.ca Derivatives of this compound have been specifically evaluated for their ability to inhibit the growth of cancer cells.

A patent has identified a 3-phenyl-cinnoline compound as an inhibitor of cell proliferation, suggesting its potential application in cancer therapy. tcichemicals.com While detailed studies on a wide range of cell lines for the parent compound are not extensively documented in readily available literature, the general class of cinnolines has been a focus of anticancer research. fishersci.ca The antiproliferative activity of such compounds is a critical measure of their potential as chemotherapeutic agents.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The this compound scaffold has been a foundation for the development of agents with a broad spectrum of antimicrobial activity.

Derivatives such as 4-amino-3-phenylcinnolines have demonstrated both antibacterial and fungicidal properties. fishersci.cauni.lu Furthermore, related compounds like 3-aryl-4-dialkyloaminoaminoalkylcinnolines have shown antibiotic effects against various microorganisms, including the bacterium Diplococcus pneumoniae and the fungus Candida albicans. fishersci.cauni.lu Other derivatives have also been noted for their antibacterial action. fishersci.cauni.lu

| Derivative Class | Activity | Target Organisms (Examples) | Reference |

|---|---|---|---|

| 4-Amino-3-phenylcinnolines | Antibacterial, Fungicidal | Not Specified | fishersci.cauni.lu |

| 3-Aryl-4-dialkyloaminoaminoalkylcinnolines | Antibiotic | Diplococcus pneumoniae, Candida albicans | fishersci.cauni.lu |

Antihypertensive and Hypotensive Activity Evaluations

Cardiovascular effects, specifically the potential to lower blood pressure, have been observed with certain this compound derivatives.

An aminoalkyl amide derivative of this compound-4-carboxylic acid was found to exhibit hypotensive (blood pressure-lowering) effects. fishersci.cauni.lu In addition, 4-amino-3-phenylcinnolines have been reported to exert antihypertensive activity, indicating the potential of this chemical class in managing hypertension. fishersci.cauni.lu

| Derivative Class | Observed Activity | Reference |

|---|---|---|

| Aminoalkyl amides of this compound-4-carboxylic acid | Hypotensive | fishersci.cauni.lu |

| 4-Amino-3-phenylcinnolines | Antihypertensive | fishersci.cauni.lu |

Antiulcer Activity Investigations

Research has also extended into the gastroprotective effects of this compound derivatives, with some compounds showing potential in preventing gastric ulcers.

Specifically, piperazine (B1678402) amides derived from this compound-4-carboxylic acid were found to have antiulcer activity at a dose of 10 mg/kg. fishersci.cauni.lunih.gov Another derivative, where a substituent at the 4-position was NHR (with R being HOCH2CH2OCH2CH2), also demonstrated antiulcer effects and the ability to inhibit the secretion of pepsin, an enzyme involved in digestion that can contribute to ulcer formation. fishersci.ca

Sedative and Central Nervous System (CNS) Activity Assessments

The cinnoline nucleus, a structural isostere of quinoline (B57606) and isoquinoline, has been a subject of significant interest in medicinal chemistry due to its diverse pharmacological activities. ijariit.com Various derivatives of cinnoline have been synthesized and evaluated for their effects on the central nervous system (CNS), with many exhibiting sedative, neuroleptic, and anticonvulsant properties. researchgate.netresearchgate.netpnrjournal.com

Investigations into 5-oxo-1,4,5,6,7,8-hexahydrocinnolines revealed notable CNS activity. Specifically, certain 3-phenyl substituted derivatives were identified as having sedative and anticonvulsant effects. nih.gov For instance, 1-(2-dimethylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline demonstrated both sedative and anticonvulsant properties in preclinical tests. nih.gov Another derivative, 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline, also showed similar sedative and anticonvulsant activities. ijariit.comnih.gov

Further studies on different series of cinnoline derivatives have corroborated their potential as CNS-active agents. N-alkyl-1,4-dihydrocinnoline-3-carboxamides and 2-methylpyrimido[5,4-c]cinnolin-4(3H)-ones are among the classes that have shown sedative effects in animal models. researchgate.net Similarly, certain 4-aminocinnoline-3-carboxylic acid derivatives bearing substituents like chlorine or fluorine on the aromatic ring were found to possess weak sedative and neuroleptic activity. researchgate.netresearchgate.net These findings underscore the potential of the cinnoline scaffold, including the this compound framework, as a source for novel CNS-acting agents. Sedatives are a class of drugs that depress or slow down the brain's activity, leading to effects such as relaxation and drowsiness. recoveryteam.org

Table 1: CNS Activity of Selected Cinnoline Derivatives

| Compound Name | Substitution Pattern | Observed CNS Activity | Reference(s) |

|---|---|---|---|

| 1-(2-dimethylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline | 3-phenyl hexahydrocinnoline derivative | Sedative, Anticonvulsant | nih.gov |

| 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline | 3-(p-fluorophenyl) hexahydrocinnoline derivative | Sedative, Anticonvulsant | ijariit.comnih.gov |

| Substituted 4-aminocinnoline-3-carboxylic acids | Cl, F, or CH3 on the aromatic ring | Weak Neuroleptic, Weak Sedative | researchgate.netresearchgate.net |

| N-alkyl-1,4-dihydrocinnoline-3-carboxamides | N-alkyl substitution | Sedative, Neuroleptic | researchgate.net |

| 2-methylpyrimido[5,4-c]cinnolin-4(3H)-ones | Variously substituted | Sedative | researchgate.net |

Receptor-Targeted and Enzyme Inhibition Studies

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS or CD115, is a cell-surface receptor tyrosine kinase that is crucial for the proliferation, differentiation, and survival of myeloid cells, including macrophages and microglia. wikipedia.orgmdpi.com CSF-1R signaling is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target. wikipedia.orggoogle.com Inhibition of the CSF-1/CSF-1R pathway can suppress tumor growth and modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs). google.comdovepress.complos.org

In the context of neuroinflammation, CSF-1R is essential for microglial survival. wikipedia.orgmdpi.com Inhibiting its signaling can lead to the depletion of microglia, which has been shown to attenuate brain injury in experimental models of intracerebral hemorrhage and neonatal hypoxia-ischemia. nih.govfrontiersin.org

While the cinnoline scaffold is explored for its potential as a kinase inhibitor in cancer research, specific studies focusing directly on this compound as a CSF-1R inhibitor are not extensively documented in the provided search results. researchgate.net However, the broader class of nitrogen-containing heterocycles is a fertile ground for the discovery of kinase inhibitors. ontosight.ai For example, Pexidartinib, a potent and selective CSF-1R inhibitor, features a pyridine-based core structure and has been developed for treating tenosynovial giant cell tumors by blocking the CSF-1/CSF-1R pathway. dovepress.com The exploration of diverse heterocyclic scaffolds, including cinnolines, for activity against kinase targets like CSF-1R remains an active area of drug discovery research. explorationpub.comguidetopharmacology.org

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology during replication, making them validated targets for antibiotics. patsnap.comnih.govwikipedia.org These enzymes work by creating transient double-stranded breaks in DNA to allow for strand passage, which relieves torsional stress. mdpi.comnih.gov Inhibitors of these enzymes, such as the widely used fluoroquinolones, typically function by stabilizing the enzyme-DNA complex, which leads to a halt in DNA replication and ultimately results in bacterial cell death. patsnap.comnih.govoup.com

Cinoxacin is a notable antibacterial agent from the cinnoline family that exerts its effect through the inhibition of DNA gyrase and topoisomerase IV. ijper.org Its mechanism is analogous to that of quinolone antibiotics. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the primary target in many Gram-positive bacteria. oup.com The inhibition of these enzymes disrupts essential cellular processes, leading to the bactericidal effect. patsnap.com

Recent research has identified other cinnoline-based compounds with inhibitory activity against these bacterial enzymes. researchgate.net For instance, certain densely functionalized cinnolines have demonstrated good inhibitory effects against E. coli DNA gyrase and topoisomerase IV. researchgate.net This suggests that the cinnoline scaffold, including derivatives of this compound, holds potential for the development of new antibacterial agents targeting these essential enzymes. The discovery of novel inhibitors is crucial due to the increasing prevalence of bacterial resistance to existing antibiotics like fluoroquinolones, which often arises from mutations in the target enzymes. mdpi.comrsc.org

Table 2: Cinnoline and Related Compounds as DNA Gyrase/Topoisomerase IV Inhibitors

| Compound/Class | Target Enzyme(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Cinoxacin | DNA Gyrase, Topoisomerase IV | Inhibition of enzyme activity, disruption of DNA replication | ijper.org |

| Fluoroquinolones (e.g., Ciprofloxacin) | DNA Gyrase, Topoisomerase IV | Stabilization of the enzyme-DNA cleavage complex | nih.govoup.comacs.org |

| Functionalized Cinnolines | E. coli DNA Gyrase, Topoisomerase IV | Inhibition of enzyme supercoiling and ATPase activity | researchgate.net |

| Novobiocin | DNA Gyrase | Inhibition of ATPase activity | wikipedia.orgmdpi.com |

Interaction with Biological Targets in Drug Discovery Research

The this compound scaffold represents a privileged structure in drug discovery, serving as a versatile template for designing molecules that can interact with a wide array of biological targets. pnrjournal.com The process of identifying the specific molecular targets of chemical compounds is a cornerstone of modern drug discovery, enabling the development of new therapies and the understanding of potential side effects. nih.govnih.gov

Cinnoline derivatives have been investigated for their interaction with numerous targets beyond those involved in CNS or antibacterial activity. For example, some derivatives have been evaluated as antagonists for 5-HT3 receptors, which are involved in emesis, and as inhibitors of tyrosine kinases, a large family of enzymes often implicated in cancer. researchgate.net Research into cinnoline-based compounds has also revealed potent inhibitory effects against PI3K enzymes, which are key components of a signaling pathway that regulates cancer cell proliferation and survival. researchgate.net

The ability of a single core structure, like cinnoline, to serve as a basis for inhibitors of diverse targets highlights its utility in medicinal chemistry. ontosight.ai Computational and experimental methods, such as chemical proteomics and large-scale screening, are increasingly used to identify the targets of small molecules and elucidate their mechanisms of action. nih.govmdpi.com These approaches can reveal novel interactions and pave the way for new therapeutic applications for compounds based on the this compound framework, potentially addressing challenging targets like protein-protein interactions. bohrium.complos.org

Structure Activity Relationship Sar Studies of 3 Phenylcinnoline Derivatives

Correlating Structural Modifications with Pharmacological Efficacy

The pharmacological profile of 3-phenylcinnoline derivatives can be dramatically altered by introducing different functional groups, particularly at the 4-position of the cinnoline (B1195905) ring. Research has shown that these modifications directly influence the type and potency of the observed biological activity.

For instance, the comprehensive work by Lowrie on this compound-4-carboxylic acid derivatives demonstrated that the nature of the substituent at the 4-position dictates the pharmacological outcome. nsf.gov.lk When the carboxylic acid group was converted into various amides, aminoalkyl amides, and hydrazides, the resulting compounds exhibited significant anti-inflammatory properties. nsf.gov.lkCurrent time information in Bangalore, IN. A switch to a different aminoalkyl amide derivative led to a compound with hypotensive (blood pressure lowering) action. nsf.gov.lkCurrent time information in Bangalore, IN. Furthermore, the introduction of a piperazine (B1678402) amide at this position conferred antiulcer activity. nsf.gov.lkCurrent time information in Bangalore, IN.

Similarly, attaching a simple amino group at the 4-position (4-amino-3-phenylcinnolines) resulted in compounds with antihypertensive, antibacterial, and fungicidal activities. nsf.gov.lkCurrent time information in Bangalore, IN. These findings underscore the critical role of the substituent at the 4-position in determining the therapeutic application of this compound derivatives.

Interactive Table: Pharmacological Efficacy of 4-Substituted this compound Derivatives

| Base Structure | Substituent at Position 4 | Observed Pharmacological Activity | Reference |

| This compound | Amides/Aminoalkyl Amides/Hydrazides of Carboxylic Acid | Anti-inflammatory | nsf.gov.lkCurrent time information in Bangalore, IN. |

| This compound | Specific Aminoalkyl Amide of Carboxylic Acid | Hypotensive | nsf.gov.lkCurrent time information in Bangalore, IN. |

| This compound | Piperazine Amide of Carboxylic Acid | Antiulcer | nsf.gov.lkCurrent time information in Bangalore, IN. |

| This compound | Amino Group (-NH₂) | Antihypertensive, Antibacterial, Fungicidal | nsf.gov.lkCurrent time information in Bangalore, IN. |

| This compound | Piperazinyl Group | Antibacterial, Diuretic | nsf.gov.lk |

Impact of Substituent Position and Electronic Properties on Activity

Studies on various heterocyclic compounds have established that the placement of substituents can drastically alter efficacy. For example, in aminomethylenebisphosphonates, electron-withdrawing groups in the meta position of the phenyl ring were found to enhance inhibitory activity, while substitution in the para position was detrimental. ijper.org Similarly, for thiosemicarbazide (B42300) derivatives, the position of a methoxyphenyl group significantly determined antibacterial potency. researchgate.net

While extensive research specifically detailing the electronic effects of substituents on the this compound core is limited in publicly accessible literature, the diverse activities reported for derivatives modified at the 4-position strongly suggest its prime importance for biological interactions. nsf.gov.lkCurrent time information in Bangalore, IN. The introduction of groups capable of hydrogen bonding (e.g., amides, amines) or altering steric and electronic profiles (e.g., piperazinyl ring) at this position directly correlates with the observed pharmacological effects. nsf.gov.lkCurrent time information in Bangalore, IN. Future research focusing on systematically varying the electronic properties (e.g., introducing nitro, halogen, or methoxy (B1213986) groups) on both the phenyl ring at position 3 and the benzo part of the cinnoline ring would provide a more complete understanding of the SAR.

Stereochemical Influences on Biological Outcomes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in determining the biological activity of drugs. researchgate.netnih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.govscribd.com This can lead to one isomer being highly active while another is less active or even toxic. researchgate.net

Specific research on the stereochemical influences of the aromatic this compound parent structure is not extensively documented. However, studies on saturated derivatives, such as decahydrocinnolines, provide valuable insights. For example, a series of 4a-(3-substituted phenyl)-1,2-disubstituted decahydrocinnolines were synthesized and evaluated for narcotic and analgesic actions. researchgate.net These molecules possess multiple chiral centers, meaning several stereoisomers are possible. The study found that some of these isomers exhibited stronger analgesic action than morphine, highlighting the profound impact of their specific 3D configuration on their interaction with opioid receptors. researchgate.net

The synthesis of chiral molecules often requires stereoselective methods to produce a single desired isomer. beilstein-journals.orgnih.gov While such studies are not widely reported for the aromatic this compound core, the findings from its saturated analogs strongly suggest that the stereochemistry would be a critical factor in the efficacy and selectivity of any chiral this compound derivatives.

Ligand-Target Binding Specificity Profiling

Understanding how a ligand binds to its biological target is fundamental to rational drug design. Molecular docking and other computational techniques are used to predict and analyze the binding modes of small molecules within the active site of a protein. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's affinity and specificity. oa.mgresearchgate.net

While specific binding profiles for this compound itself are not broadly available, studies on the wider class of cinnoline derivatives have provided significant insights. For instance, molecular docking studies on cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors have been performed to understand their binding interactions. rsc.org These computational analyses help to visualize how the cinnoline scaffold fits into the kinase's active site.

3D-QSAR studies on these BTK inhibitors revealed that bulky substituents at specific positions of the cinnoline core are preferred for enhanced activity. rsc.org This suggests that these bulky groups likely occupy a large hydrophobic pocket within the binding site, leading to a more stable ligand-target complex. Furthermore, the models indicated that introducing hydrophilic and negatively charged groups at other positions is important for improving inhibitory activity, likely by forming specific hydrogen bonds or electrostatic interactions with key amino acid residues in the active site. rsc.org Similarly, docking studies of cinnoline derivatives as inhibitors of Phosphodiesterase10A (PDE10A) have helped to identify crucial factors and structural features required for high-affinity binding. Current time information in Bangalore, IN. These findings from the broader cinnoline class provide a valuable framework for predicting how this compound derivatives might interact with their respective targets and guide the design of more specific and potent ligands.

Development of SAR Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing a predictive model, researchers can estimate the activity of newly designed molecules before they are synthesized, saving significant time and resources.

Several QSAR studies have been successfully applied to the broader class of cinnoline derivatives to guide the development of new therapeutic agents. Current time information in Bangalore, IN. These studies often employ techniques like 2D-QSAR, which uses topological descriptors, and 3D-QSAR, which considers the three-dimensional properties of the molecules. Current time information in Bangalore, IN.

A notable example is the development of 2D-QSAR, Hologram QSAR (HQSAR), and 3D-QSAR (CoMFA and CoMSIA) models for a series of 81 cinnoline derivatives that inhibit the enzyme Phosphodiesterase10A (PDE10A). Current time information in Bangalore, IN. These models were statistically significant and provided insights into the structural requirements for potent inhibition. The 3D-QSAR contour maps, generated from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), highlighted the specific regions around the molecule where steric bulk, electrostatic charge, and hydrophobicity would be favorable or unfavorable for activity. Current time information in Bangalore, IN.

Similarly, 3D-QSAR models have been developed for 115 cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors. rsc.org The resulting CoMFA and CoMSIA models showed high predictive power and demonstrated that bulky substituents are preferred at certain positions (R1 and R3), while hydrophilic and electron-rich groups are beneficial at the R1 position. rsc.org Based on these predictive models, new compounds can be designed with a higher probability of being active. Current time information in Bangalore, IN. Such in silico models are powerful tools for the rational design and optimization of novel this compound-based drug candidates.

Computational and Theoretical Chemistry Applications

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are powerful tools to understand the dynamic behavior and conformational landscape of molecules like 3-phenylcinnoline.

Conformational Analysis and Energy Minimization

Conformational analysis is essential for understanding the three-dimensional arrangement of atoms in this compound and identifying its most stable structures. lumenlearning.comucsb.edu This process involves exploring the potential energy surface of the molecule by systematically or randomly changing its torsional angles to generate various conformers. ucsb.edu The goal is to find the global energy minimum, which corresponds to the most stable conformation of the molecule. nih.gov

Energy minimization techniques, often employed in conjunction with conformational analysis, refine the geometry of the generated conformers to locate the nearest local energy minimum. researchgate.net These methods are practical for not-too-large flexible molecules and are typically performed using molecular mechanics force fields. ucsb.edu For instance, studies on similar bicyclic systems have utilized methods like the Merck Molecular Force Field (MMFF94) for energy minimization. researchgate.net The stability of different isomers can be understood by considering the spatial orientation and through-space interactions of substituents. lumenlearning.com

The relative energies of different conformations, such as those arising from the rotation of the phenyl group, can be calculated to determine their populations at a given temperature. Quantum chemical methods, such as Density Functional Theory (DFT), can provide more accurate energy calculations for these conformers. ethz.ch

Molecular Dynamics Simulations for Solvent-Solute Systems

Molecular dynamics (MD) simulations are employed to study the behavior of this compound in a solvent environment, providing insights into solute-solvent interactions and their influence on the molecule's properties. nih.govethz.ch These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic evolution over time. nih.gov

When studying a solute like this compound in a solvent, MD simulations can reveal information about the solvation structure, including the arrangement of solvent molecules around the solute and the nature of their interactions, such as hydrogen bonding. mdpi.commpg.de The choice of solvent can significantly impact the properties of the solute, and MD simulations can help predict these effects. nih.gov

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful for large systems. In this approach, the solute (this compound) is treated with a more accurate quantum mechanical method, while the surrounding solvent is described by a more computationally efficient molecular mechanics force field. mdpi.commpg.de This allows for a detailed and accurate description of the solute's electronic structure and its interactions with the explicit solvent molecules. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the electronic properties and reactivity of this compound.

Electronic Structure Determination and Molecular Orbitals

The electronic structure of this compound can be elucidated through quantum mechanical calculations, which provide information about the distribution of electrons within the molecule. mdpi.comnih.gov These calculations yield molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of an electron in a molecule. wikipedia.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's chemical reactivity and electronic transitions. scielo.org.za

For example, in related heterocyclic systems, Density Functional Theory (DFT) calculations have been used to determine the energies of HOMO and LUMO, providing insights into the electronic properties of the molecule. scielo.org.za These calculations can also be used to understand the bonding nature within the molecule. mdpi.com

Table 1: Predicted Collision Cross Section (CCS) values (Ų) for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 207.09168 | 144.0 |

| [M+Na]+ | 229.07362 | 153.1 |

| [M-H]- | 205.07712 | 148.8 |

| [M+NH4]+ | 224.11822 | 160.8 |

| [M+K]+ | 245.04756 | 147.7 |

| [M+H-H2O]+ | 189.08166 | 134.8 |

| [M+HCOO]- | 251.08260 | 165.4 |

| [M+CH3COO]- | 265.09825 | 156.7 |

| [M+Na-2H]- | 227.05907 | 154.6 |

| [M]+ | 206.08385 | 143.0 |

| [M]- | 206.08495 | 143.0 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. uni.lu

Reactivity Indices and Charge Distribution Analysis

Quantum chemical calculations can be used to determine various reactivity indices that help in understanding the chemical behavior of this compound. researchgate.net These indices, derived from Density Functional Theory (DFT), provide insights into the molecule's electrophilicity and nucleophilicity. rsc.orguchile.cl For instance, the philicity power of related systems has been rationalized using global and local indices based on spin-polarized DFT. uchile.cl

Analysis of the charge distribution within the this compound molecule reveals the partial charges on each atom. This information is crucial for understanding intermolecular interactions and predicting the sites most susceptible to electrophilic or nucleophilic attack. Methods like Natural Bond Orbital (NBO) analysis can be employed to study charge transfer and electron delocalization within the molecule. scielo.org.za Such analyses have been performed on similar heterocyclic compounds to elucidate their reactive nature. nih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation and characterization. jstar-research.comresearchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.org.zanih.gov These calculations can identify the electronic transitions responsible for the observed absorption bands. For example, TD-DFT has been used to calculate the UV-Vis spectra of related organic molecules, with the results showing good agreement with experimental data. nih.gov

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP. ijcce.ac.ir The calculated infrared (IR) spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. scielo.org.zaijcce.ac.ir Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values. nih.gov

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. scielo.org.zanih.govresearchgate.net These calculations can be performed in the gas phase or with the inclusion of solvent effects to better match experimental conditions. researchgate.net The predicted NMR spectra are valuable for structural elucidation and for assigning the signals in the experimental spectra. nih.gov

Analytical Methodologies in Phenylcinnoline Research

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone in the study of 3-phenylcinnoline, offering a non-destructive means to probe its chemical structure and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the hydrogen environments within the this compound molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum exhibits distinct signals corresponding to the different protons. For instance, a singlet may appear at approximately 8.25 ppm, which can be attributed to a specific proton in the cinnoline (B1195905) ring system. amazonaws.com The chemical shifts, reported in parts per million (ppm), are influenced by the local electronic environment of each proton. rsc.orgucl.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Environment | Chemical Shift (δ) in CDCl₃ (ppm) |

| Cinnoline Ring Proton | ~8.25 (singlet) |

| Phenyl & Cinnoline Protons | 7.26 - 7.57 (multiplet) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a representative example.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹), which are characteristic of particular functional groups and bond types. nobraintoosmall.co.nzlibretexts.org For this compound, characteristic peaks would be expected for the C=C and C=N stretching vibrations within the aromatic and heterocyclic rings, typically appearing in the 1500-1650 cm⁻¹ region. google.com The C-H stretching vibrations of the aromatic rings are usually observed around 3000-3100 cm⁻¹. docbrown.info

Table 2: General Infrared Absorption Regions for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch | 1500 - 1650 |

Note: This table provides general regions for the expected vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. amazonaws.com The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system. researchgate.netuomustansiriyah.edu.iq The position of the maximum absorption (λmax) can be influenced by the solvent polarity. uomustansiriyah.edu.iq

Mass Spectrometry (e.g., MALDI-TOF, Electron Impact Ionization)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. uni-saarland.de In electron impact ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can aid in structural confirmation. google.comscispace.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are also employed, particularly for analyzing derivatives or complexes of this compound. nih.gov

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. ossila.com This technique is particularly useful for studying the luminescent properties of this compound and its derivatives, especially in the context of materials science. nih.govresearchgate.net The PL spectrum reveals the emission wavelengths, which can provide insights into the electronic structure and excited-state properties of the molecule. researchgate.netmdpi.com For example, iridium(III) complexes incorporating this compound have been shown to exhibit red light emission, with maximum emission wavelengths around 641-647 nm. nih.gov The emission properties can be influenced by factors such as the solvent and the presence of other ligands. nih.govdntb.gov.ua

Crystallographic Studies (e.g., X-ray Crystallography)

Table 3: Example Crystallographic Data for a this compound Derivative

| Parameter | Value (for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.921(2) |

| b (Å) | 11.566(4) |

| c (Å) | 16.986(6) |

| β (°) | 107.338(5) |

| Volume (ų) | 1485.5(8) |

Source: researchgate.net

Chromatographic Purity and Separation Techniques

Chromatographic methods are fundamental in the analysis of this compound, serving to determine its purity and to separate it from impurities, isomers, and other reaction components. The choice of technique depends on the specific analytical goal, such as routine quality control or the challenging separation of structurally similar molecules.

Chromatographic purity provides a quantitative measure of the main compound relative to all other detected substances in a given sample. royed.in It is typically expressed as a percentage, calculated by comparing the peak area of the analyte (this compound) to the total area of all peaks in the chromatogram. royed.in High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering high resolution and sensitivity. skpharmteco.com Gas Chromatography (GC) can also be employed, particularly for volatile derivatives or after appropriate sample preparation. epa.govptfarm.pl

The separation of this compound from closely related compounds, which may include constitutional isomers or byproducts from synthesis, often requires specialized approaches. ias.ac.inquora.com Techniques that exploit differences in physical properties like boiling point (distillation) or solubility (extraction and crystallization) can be used for initial purification. quora.comsavemyexams.com However, for isomers with very similar physical properties, chromatographic methods are indispensable. quora.comgoogle.com

Advanced techniques such as two-dimensional liquid chromatography (2D-LC) offer enhanced resolving power for complex mixtures. chromatographyonline.com This method can effectively separate a target active pharmaceutical ingredient (API) from its impurities by using two different chromatographic columns with distinct separation mechanisms. chromatographyonline.com While specific applications of 2D-LC for this compound are not extensively documented in readily available literature, the principles are broadly applicable for ensuring peak purity in pharmaceutical analysis. chromatographyonline.com The selection of appropriate columns and mobile phases is critical for achieving successful separation. skpharmteco.comchromatographyonline.com

In some instances, high purity of cinnoline derivatives can be achieved through optimized synthesis and crystallization processes, potentially reducing the reliance on chromatographic purification for the final product. researchgate.net

Thermal Analysis Methods (e.g., TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound and its derivatives, Thermogravimetric Analysis (TGA) is a valuable tool for assessing thermal stability. rsc.orgorientjchem.org

A study involving a pure cinnoline derivative demonstrated its thermal behavior using TGA. rsc.org The analysis, conducted with a heating rate of 10 °C min⁻¹, showed that the compound was stable up to a certain point before undergoing decomposition. rsc.org Key findings from the TGA of this related cinnoline compound are summarized below:

| Parameter | Value | Reference |

| Onset Temperature of Decomposition | 156.3 °C | rsc.org |

| Weight Loss at ~700 °C | 55% | rsc.org |

This table presents data for a pure cinnoline derivative as a representative example of thermal analysis in this class of compounds.

The TGA curve for this cinnoline derivative indicated a three-step decomposition process. rsc.org The onset temperature of 156.3 °C marks the beginning of significant weight loss, indicating the limit of its thermal stability under the experimental conditions. rsc.org The compound demonstrated good stability at higher temperatures compared to other materials in the same study. rsc.org Such data is crucial for determining appropriate storage and handling conditions and for applications where the material might be exposed to elevated temperatures.

Applications and Research Trajectories in Medicinal Chemistry

3-Phenylcinnoline as a Core Scaffold for Drug Discovery

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be attached to create a library of related compounds. lifechemicals.com The this compound framework is considered a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets, thus being a fertile ground for drug discovery. nih.govmdpi.com

The value of this compound lies in its rigid, bicyclic aromatic system combined with a modifiable phenyl group. This structure provides a three-dimensional arrangement that can be systematically altered to optimize interactions with biological targets. ontosight.aiontosight.ai The presence of multiple sites for chemical modification on both the cinnoline (B1195905) and phenyl rings allows for the generation of a vast library of derivatives. lifechemicals.comresearchgate.net This chemical tractability enables researchers to perform structure-activity relationship (SAR) studies, where the biological activity of a series of compounds is correlated with their chemical structures to identify the most potent and selective molecules. libretexts.org The goal is to fine-tune the scaffold's properties to achieve desired therapeutic effects while minimizing off-target interactions. nih.gov

The synthesis of this compound derivatives can be achieved through various chemical reactions, allowing for the introduction of diverse functional groups. This versatility is crucial for exploring a wide chemical space and increasing the probability of discovering novel drug candidates. researchgate.net

Contribution to Advanced Medical Technology and Biological Systems Understanding

The study of small molecules like this compound and its derivatives contributes significantly to our understanding of complex biological systems. wur.nl Systems biology aims to comprehend biological processes as a whole, integrating data from genomics, proteomics, and metabolomics to create comprehensive models of cellular function. numberanalytics.comgesundheitsindustrie-bw.de Chemical probes, which are small molecules with well-defined interactions with specific proteins, are invaluable tools in this endeavor.

Derivatives of this compound can be designed to act as molecular probes to investigate specific cellular pathways or protein functions. By observing the effects of these compounds on cells or organisms, researchers can infer the roles of their respective protein targets. nih.gov This approach helps to unravel the intricate networks of interactions that govern cellular behavior in both healthy and diseased states. nih.gov

Furthermore, the development of computational models plays a crucial role in systems biology. numberanalytics.com Data generated from studying the interactions of this compound derivatives can be used to build and refine these models, which can simulate the behavior of biological systems and predict how they might respond to different stimuli or drug treatments. philarchive.org This synergy between experimental chemistry and computational biology accelerates the pace of discovery and provides deeper insights into the mechanisms of disease.

Development of Lead Molecules for Specific Therapeutic Areas

A "lead molecule" is a compound that shows promising biological activity and serves as the starting point for more intensive drug development. libretexts.org The this compound scaffold has given rise to numerous derivatives with a wide spectrum of pharmacological activities, making it a valuable source of lead compounds for various diseases. researchgate.net

Research has shown that by modifying the this compound core, it is possible to generate compounds with distinct therapeutic properties. For example, different derivatives have demonstrated potential as anti-inflammatory, antihypertensive, antibacterial, and antifungal agents. researchgate.netresearchgate.net Notably, certain this compound analogues have also been investigated for their potential as antitumor agents. nus.edu.sg

The specific biological activity is highly dependent on the nature and position of the substituents on the scaffold. researchgate.net For instance, the addition of amide, aminoalkyl amide, and hydrazide groups to this compound-4-carboxylic acid has been shown to confer anti-inflammatory properties. researchgate.net Meanwhile, the introduction of a piperazine (B1678402) amide group resulted in antiulcer activity, and other modifications have led to compounds with hypotensive effects. researchgate.net

Table 1: Reported Biological Activities of this compound Derivatives

| Derivative Class | Substituents | Reported Activity | Reference |

|---|---|---|---|

| Amides of this compound-4-carboxylic acid | Amide groups | Anti-inflammatory | researchgate.net |

| Aminoalkyl amides of this compound-4-carboxylic acid | Aminoalkyl amide groups | Anti-inflammatory, Hypotensive | researchgate.net |

| Hydrazides of this compound-4-carboxylic acid | Hydrazide groups | Anti-inflammatory | researchgate.net |

| Piperazine amides of this compound-4-carboxylic acid | Piperazine amide group | Antiulcer | researchgate.net |

| 4-Amino-3-phenylcinnolines | Amino group at position 4 | Antihypertensive, Antibacterial, Fungicidal | researchgate.net |

| 3-Aryl-4-dialkylaminoalkylcinnolines | Dialkylaminoalkyl group at position 4 | Antibiotic (antibacterial, antiprotozoal, antifungal) | researchgate.net |

This diversity highlights the scaffold's utility in generating lead molecules for a range of therapeutic targets.

Integration of this compound Research in Pharmaceutical Development

The journey from a promising chemical scaffold to a marketable drug is a long and complex process known as the drug discovery and development pipeline. libretexts.org Research on this compound is integrated into the early stages of this process, primarily in the "discovery" and "preclinical" phases.

The process often begins with the identification of a "hit" compound from a large-scale screening of a chemical library. nih.gov A hit is a molecule that displays a desired biological activity. researchgate.net Once a this compound-based hit is identified, it undergoes a "hit-to-lead" optimization process. shsmu.edu.cn This involves synthesizing and testing a series of structural analogues to improve properties like potency, selectivity, and metabolic stability. libretexts.orgresearchgate.net

Structure-activity relationship (SAR) studies are central to this phase. libretexts.org Chemists systematically modify the this compound scaffold and evaluate how these changes affect its biological activity. This iterative process of design, synthesis, and testing aims to produce a "lead compound" with a more drug-like profile. libretexts.orgresearchgate.net This lead compound then becomes the primary candidate for further preclinical development, which involves more extensive testing to evaluate its properties before it can be considered for human clinical trials.

Strategies for Improving Pharmacokinetic and Pharmacodynamic Profiles

For a lead compound to become a successful drug, it must possess not only potent biological activity but also favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.gov

Pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov

Pharmacodynamics (PD) describes what the drug does to the body, which is the relationship between drug concentration and its therapeutic effect. nih.gov

A significant part of drug development involves optimizing the PK and PD profiles of a lead molecule. mdpi.com For this compound derivatives, several strategies can be employed:

Chemical Modification: Altering the chemical structure is the most common approach. For instance, adding polar groups can increase water solubility and improve absorption, while adding lipophilic groups might enhance penetration across cell membranes. mdpi.comfrontiersin.org Modifying parts of the molecule susceptible to rapid metabolism can increase its half-life in the body. mdpi.commdpi.com

Scaffold Hopping: Sometimes, the core scaffold itself may have inherent liabilities. In such cases, a strategy called "scaffold hopping" can be used, where the this compound core is replaced by a different chemical structure that maintains the key pharmacophoric features required for activity but has better PK properties. nih.govbiosolveit.de

Formulation Strategies: The way a drug is formulated can also significantly impact its PK profile. Techniques like creating nanoemulsions or solid lipid nanoparticles can improve the solubility and absorption of poorly soluble compounds. encyclopedia.pub

The ultimate goal is to achieve a balance: a molecule that reaches its target in the body in sufficient concentration and for an adequate duration to exert its therapeutic effect, without causing undue toxicity. nih.govfrontiersin.org This often involves a multi-parameter optimization where potency, selectivity, and PK/PD properties are improved in parallel. nih.gov

Future Perspectives and Research Gaps

Unexplored Synthetic Avenues for 3-Phenylcinnoline and Complex Derivatives

While classic synthetic routes to the cinnoline (B1195905) core have been established, modern synthetic methodologies remain largely unexplored for this compound specifically. The field of organic synthesis has advanced significantly, with techniques like metal-catalyzed cross-coupling and C-H bond functionalization now commonplace for constructing complex heterocyclic systems. researchgate.net These methods offer the potential for more efficient and versatile syntheses of this compound derivatives with diverse substitution patterns, which would be crucial for extensive structure-activity relationship (SAR) studies.

Future research should focus on:

Metal-Catalyzed Cross-Coupling Reactions: Applying reactions like Suzuki, Heck, and Buchwald-Hartwig to pre-functionalized this compound cores to introduce a wide array of substituents.

Direct C-H Functionalization: Developing protocols for the direct and regioselective introduction of functional groups onto both the cinnoline and phenyl rings. This would be a more atom-economical approach compared to traditional methods that require pre-functionalization. researchgate.net

Photocatalytic and Electrochemical Synthesis: Investigating novel, green chemistry approaches to construct the cinnoline ring or its derivatives under mild conditions, potentially leading to new chemical entities that are inaccessible through thermal methods.

Deeper Mechanistic Understanding of Biological Activities

The initial screenings of this compound derivatives have revealed a spectrum of biological activities, including anti-inflammatory and antimicrobial effects. However, the precise molecular mechanisms underlying these activities are not well understood. For instance, the anti-inflammatory properties observed could be due to the inhibition of various targets such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or the modulation of inflammatory cytokines like TNF-α. researchgate.net

A deeper mechanistic understanding is required to optimize the therapeutic potential of these compounds. Future investigations should employ:

Biochemical Assays: To identify specific enzyme or receptor targets. For example, screening potent anti-inflammatory derivatives against a panel of kinases or specific enzymes in the prostaglandin (B15479496) synthesis pathway.

Cell-Based Assays: To elucidate the effects of these compounds on cellular signaling pathways, such as the NF-κB pathway, which is central to inflammation.

Omics Technologies: Utilizing proteomics and transcriptomics to gain an unbiased, system-wide view of how this compound derivatives affect cellular function and to identify potential new targets.

Novel Target Identification and Validation for Phenylcinnoline-Based Therapeutics

The current knowledge of biological targets for this compound is limited. Expanding the scope of biological screening is essential to uncover new therapeutic applications. The structural similarity of the cinnoline core to other pharmacologically important heterocycles, such as quinolines and quinazolines, suggests it may interact with a wide range of biological targets. zenodo.orgresearcher.life

Key future directions include:

High-Throughput Screening (HTS): Screening diverse libraries of this compound derivatives against large panels of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in various diseases.

Phenotypic Screening: Using cell-based models of diseases (e.g., cancer cell lines, neuronal disease models) to identify compounds that produce a desired phenotypic change, even without a priori knowledge of the target.

Target Validation: Once a novel target is identified, rigorous validation using techniques like genetic knockdown (siRNA, CRISPR) or chemical proteomics is necessary to confirm that the observed biological effect is indeed mediated by the identified target.

Advanced Computational Methodologies in Drug Design and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process, from hit identification to lead optimization. These methods have been successfully applied to other heterocyclic scaffolds but have not been extensively used for this compound. nih.gov

Future research should integrate:

Molecular Docking and Virtual Screening: Using homology models or crystal structures of potential targets to screen virtual libraries of this compound derivatives, prioritizing compounds for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to quantitatively correlate the structural features of this compound derivatives with their biological activities. This would guide the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of ligand-target complexes to understand the binding stability and key interactions, providing insights that are not available from static docking poses. nih.gov

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, helping to reduce late-stage attrition.

Expanding the Pharmacological Spectrum of this compound Derivatives

The known biological activities of this compound derivatives are primarily in the areas of inflammation and infectious diseases. There is a vast, unexplored potential for this scaffold in other therapeutic areas. Given that related N-heterocycles like quinolines have shown efficacy as anticancer, antiviral, and neuroprotective agents, it is plausible that this compound derivatives could also be active in these areas. nih.govnih.gov

Future work should systematically explore:

Anticancer Activity: Screening against a panel of human cancer cell lines and investigating inhibition of key cancer-related targets like protein kinases, topoisomerases, or DNA methyltransferases. researcher.lifemdpi.com

Neuropharmacology: Evaluating derivatives for activity against targets relevant to neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or psychiatric disorders. nih.gov

Antiviral and Antiparasitic Activity: Testing against a range of viruses and parasites, particularly those for which new chemotherapies are urgently needed.

Translational Research Opportunities and Challenges

Translating a promising chemical scaffold from the laboratory to a clinical setting is a complex, multi-stage process fraught with challenges. For the this compound class of compounds, several hurdles must be overcome.

Opportunities:

Addressing Unmet Medical Needs: If derivatives show potent and selective activity against validated targets in areas like multi-drug resistant infections or specific cancers, they could represent a novel therapeutic class.

Favorable Physicochemical Properties: The core scaffold may offer a good starting point for developing orally bioavailable drugs, although this would need to be optimized for specific derivatives.

Challenges:

Preclinical Development: Promising compounds must undergo rigorous preclinical evaluation, including pharmacokinetic studies, toxicology testing in animal models, and formulation development.

Intellectual Property: A thorough evaluation of the patent landscape is necessary to ensure the novelty and commercial viability of new derivatives.

Funding and Collaboration: Advancing a new chemical entity through preclinical and clinical development requires significant financial investment and collaboration between academic researchers and pharmaceutical industry partners. Bridging the gap between academic discovery and commercial development is a well-known challenge in translational science.

Addressing these research gaps and leveraging modern technologies will be paramount in determining whether the this compound scaffold can evolve into a valuable tool in the arsenal (B13267) of medicinal chemistry.

Q & A

Basic: What are the established synthetic routes for 3-Phenylcinnoline, and how can researchers optimize yields?

This compound is typically synthesized via cyclization reactions involving diphenylacetylene derivatives or transition-metal-catalyzed coupling. Key steps include:

- Cyclization protocols : Use precursors like 2-azidobiphenyl under thermal or photolytic conditions to form the cinnoline core .

- Catalytic optimization : Screen palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) to enhance regioselectivity and reduce byproducts .

- Yield improvement : Employ kinetic studies (e.g., varying temperature, solvent polarity) to identify rate-limiting steps. Monitor purity via HPLC or GC-MS .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions. Compare shifts with computational predictions (e.g., DFT) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

- UV-Vis Spectroscopy : Correlate absorption maxima (λmax) with conjugation effects in the cinnoline ring .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

- Standardized protocols : Adopt OECD/ICH guidelines for in vitro assays (e.g., fixed cell lines, incubation times) .

- Batch consistency : Characterize derivatives using orthogonal methods (e.g., X-ray crystallography for structural confirmation) .

- Meta-analysis : Conduct systematic reviews (PRISMA framework) to assess bias across studies .

Advanced: What computational approaches are effective for predicting this compound’s reactivity in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to model reaction pathways (e.g., polar aprotic vs. protic solvents) .

- Machine Learning (ML) : Train models on existing cinnoline reaction datasets to forecast regioselectivity in untested conditions .

Basic: How should researchers design experiments to assess this compound’s stability under varying conditions?

- Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via TLC or LC-MS .

- Kinetic profiling : Plot degradation rates using Arrhenius equations to extrapolate shelf life .

- Control variables : Include inert atmosphere (N₂/Ar) to isolate oxidative vs. hydrolytic pathways .

Advanced: What strategies are recommended for elucidating the mechanism of this compound’s interaction with biological targets?

- Biophysical assays : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities .

- Mutagenesis studies : Identify critical residues in target proteins via site-directed mutagenesis .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of ligand-target complexes to map interaction sites .

Basic: How can researchers ensure reproducibility when synthesizing this compound analogs?

- Detailed SOPs : Document reaction parameters (e.g., stirring rate, cooling gradients) to minimize operator variability .

- Collaborative validation : Share samples with independent labs for cross-verification of spectral data .

- Open-access databases : Publish raw NMR/MS files in repositories like Zenodo for transparency .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacology studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .

- ANOVA with post-hoc tests : Compare multiple dose groups while controlling for Type I errors .

- Bayesian inference : Incorporate prior data (e.g., similar cinnoline derivatives) to refine parameter estimates .

Basic: What ethical considerations apply to in vivo studies involving this compound?

- IACUC approval : Submit protocols for animal welfare review, including humane endpoints and sample size justification .

- ARRIVE guidelines : Report animal studies with full methodological transparency (e.g., randomization, blinding) .

- Data sharing : Deposit raw behavioral/physiological data in repositories like Figshare to avoid redundant experiments .

Advanced: How can researchers integrate this compound into multi-component catalytic systems for sustainable chemistry?

- Cooperative catalysis : Pair with organocatalysts (e.g., proline derivatives) to enable asymmetric syntheses .

- Life-cycle assessment (LCA) : Quantify environmental impacts (e.g., E-factor) of catalytic vs. stoichiometric methods .

- In operando studies : Use Raman spectroscopy or XAFS to monitor catalyst behavior in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |